molecular formula C6H4FN3 B583326 2-(3-Fluorodiazirin-3-yl)pyridine CAS No. 141342-09-8

2-(3-Fluorodiazirin-3-yl)pyridine

Cat. No.: B583326
CAS No.: 141342-09-8
M. Wt: 137.117
InChI Key: WPMSLIFNBZPJIZ-UHFFFAOYSA-N
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Description

2-(3-Fluorodiazirin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a fluorinated diazirinyl group. The diazirine moiety consists of a three-membered ring containing two nitrogen atoms and one carbon atom, with a fluorine atom attached to the carbon. This structure confers unique photochemical reactivity, making the compound valuable in photoaffinity labeling for studying biomolecular interactions.

Properties

CAS No.

141342-09-8

Molecular Formula

C6H4FN3

Molecular Weight

137.117

IUPAC Name

2-(3-fluorodiazirin-3-yl)pyridine

InChI

InChI=1S/C6H4FN3/c7-6(9-10-6)5-3-1-2-4-8-5/h1-4H

InChI Key

WPMSLIFNBZPJIZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2(N=N2)F

Synonyms

Pyridine, 2-(3-fluoro-3H-diazirin-3-yl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorodiazirin-3-yl)pyridine typically involves the following steps:

    Fluorination of Pyridine: The initial step involves the fluorination of pyridine to introduce the fluorine atom at the desired position.

    Formation of Diazirine Ring: The next step involves the formation of the diazirine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorodiazirin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions are carbene insertion products, which can vary depending on the specific reaction conditions and substrates involved.

Mechanism of Action

The mechanism of action of 2-(3-Fluorodiazirin-3-yl)pyridine involves the generation of reactive carbene intermediates upon activation (photochemical or thermal). These carbenes can insert into various chemical bonds (C-H, O-H, N-H), leading to the formation of new covalent bonds. This reactivity makes the compound a powerful tool for studying molecular interactions and modifying complex biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Fluorodiazirin-3-yl)pyridine with structurally related pyridine derivatives from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-(3-Fluorodiazirin-3-yl) C₆H₄FN₃ 137.11* Photoaffinity labeling, biomolecular studies -
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime 2-Fluoro, aldehyde oxime, pyrrolidinyl-silyl C₂₀H₃₃FN₂O₂Si 404.59 Synthetic intermediate; silyl-protected precursor
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine 2-Fluoro, 3-allyl, 6-pyrrolidinyl C₁₂H₁₆FN₂ 210.27 Potential pharmaceutical scaffold; allyl group enables crosslinking
2-(Chloromethyl)pyridine Hydrochloride 2-Chloromethyl C₆H₆ClN·HCl 164.03 Alkylating agent; corrosive, toxic
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate 5-Fluoro, 2-amino, acrylate ester C₉H₉FN₂O₂ 196.18 Polymer precursor; amino group supports functionalization

*Calculated molecular weight based on substituent addition to pyridine (C₅H₅N: 79.10 g/mol + CFN₂: 58.01 g/mol).

Key Comparisons:

Substituent Complexity and Reactivity: The diazirinyl group in this compound enables photoreactive crosslinking, distinguishing it from non-photoactive analogs like 2-(chloromethyl)pyridine hydrochloride, which is primarily an alkylating agent . Fluorine position: Fluorine at the 2-position (as in the target compound) may influence electronic effects differently than 5-fluoro substitution in (E)-methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate, where the amino group enhances nucleophilicity .

Pyrrolidinyl and allyl groups () introduce steric bulk and flexibility, which may enhance binding to hydrophobic protein pockets compared to the compact diazirinyl group .

Hazards and Stability :

  • 2-(Chloromethyl)pyridine hydrochloride is highly corrosive and toxic, requiring stringent safety protocols . In contrast, diazirinyl compounds like the target molecule may pose risks of photodecomposition but are generally stable in dark conditions.

Applications: Photoaffinity labeling: Unique to diazirinyl derivatives, this application is absent in fluorinated analogs like the silyl-protected oxime () or allyl-substituted pyridines (). Drug discovery: Fluoropyridines with amino or allyl groups (Evidences 4, 7) are more common as intermediates in bioactive molecule synthesis, whereas diazirinyl derivatives are niche tools for mechanistic studies .

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